1-(6-Methylpyrazin-2-yl)piperidin-3-ol

Description

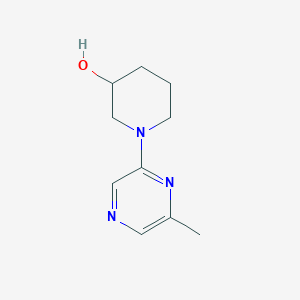

1-(6-Methylpyrazin-2-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 6-methylpyrazine moiety at position 1.

Properties

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-5-11-6-10(12-8)13-4-2-3-9(14)7-13/h5-6,9,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPKBZQRVOLRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyrazin-2-yl)piperidin-3-ol involves the reaction of 6-methylpyrazine with piperidine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the yield and purity. Techniques such as high-pressure hydrogenation and catalytic cyclization are often employed. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyrazin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

Reduction: Reducing agents can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives, which this compound is a part of, are known to interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes depend on the exact structure of the compound and its target.

Comparison with Similar Compounds

Positional Isomers of Piperidine Derivatives

Substituent position on the piperidine ring significantly impacts physical properties. For example:

Key Findings :

- Carboxylic acid derivatives at position 3 exhibit higher melting points than their position 4 counterparts, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state .

- Methanol-substituted analogues show a similar trend, with the 3-yl isomer melting at a lower temperature, likely due to reduced crystallinity compared to the 4-yl isomer .

Pyrazine Ring Modifications

Variations in the pyrazine substituent influence molecular properties:

Key Findings :

- The 6-methyl group may enhance hydrophobic interactions in receptor pockets compared to the 3-methyl isomer .

Pharmacologically Active Analogues

Several piperidin-3-ol derivatives have shown biological relevance:

Key Findings :

- Replacement of pyrazine with quinoline (as in and ) introduces chlorine and aromatic bulk, enabling spike protein interactions similar to HCQ/CQ but with reduced toxicity .

- Unsubstituted piperidin-3-ol exhibits minimal enantiomeric differences in receptor binding, suggesting that stereochemistry is less critical than substituent modifications for affinity .

Q & A

Q. What are the recommended synthetic strategies for 1-(6-Methylpyrazin-2-yl)piperidin-3-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group transformations. Key steps may include:

- Coupling reactions between pyrazine derivatives and piperidine intermediates under reflux conditions .

- Use of catalysts (e.g., palladium for cross-coupling) or bases (e.g., KCO) to enhance reaction efficiency.

- Optimization via factorial design of experiments (DoE), such as varying temperature (80–120°C), solvent polarity (DMF, ethanol), and reaction time (12–48 hours) to maximize yield and purity .

Characterization requires NMR, HPLC, and mass spectrometry to confirm structural integrity and rule out by-products .

Q. How does the stereochemistry of the piperidin-3-ol moiety influence the compound’s reactivity and biological activity?

The hydroxyl group at position 3 of the piperidine ring introduces chirality, which can affect:

- Hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors).

- Solubility and pharmacokinetics , as stereoisomers may differ in polarity.

Stereochemical control during synthesis is critical. For example, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis may be employed to isolate enantiomers .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks in crystalline forms .

- HPLC with UV/Vis detection : Quantifies purity and monitors reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular Docking : Screens interactions with target proteins (e.g., kinases or GPCRs) to prioritize derivatives with high binding affinity. For example, pyrazine-pyridazinone hybrids show potential for kinase inhibition .

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with biological activity to guide synthetic prioritization .

Q. What strategies address contradictory data in biological assays (e.g., inconsistent enzyme inhibition results)?

- Assay Validation : Ensure assay conditions (pH, temperature, cofactors) mimic physiological environments.

- Metabolite Screening : Use LC-MS to detect degradation products or metabolites that may interfere with activity .

- Orthogonal Assays : Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .

Q. How does the methyl group on the pyrazine ring influence the compound’s physicochemical and pharmacological properties?

- Electron-Withdrawing Effect : The methyl group modulates electron density, affecting π-π stacking interactions with aromatic residues in target proteins.

- Lipophilicity : Increases logP, potentially enhancing membrane permeability but reducing solubility.

Comparative studies with non-methylated analogs (e.g., 1-pyrazin-2-yl-piperidin-3-ol) reveal differences in bioavailability and target selectivity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- By-Product Formation : Multi-step syntheses risk accumulating impurities. Use process analytical technology (PAT) for real-time monitoring .

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .

- Catalyst Recycling : Immobilized catalysts or flow chemistry setups improve sustainability and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.